molecular formula C3H2ClNO B1317313 2-Chlorooxazole CAS No. 95458-77-8

2-Chlorooxazole

Cat. No.: B1317313
CAS No.: 95458-77-8
M. Wt: 103.51 g/mol
InChI Key: SSXYKBHZZRYLLY-UHFFFAOYSA-N
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Description

2-Chlorooxazole is a heterocyclic organic compound with the molecular formula C3H2ClNO It is a derivative of oxazole, where a chlorine atom is substituted at the second position of the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorooxazole can be synthesized through several methods. One common approach involves the halogenation of oxazole. For instance, 2-aminooxazole can be treated with tert-butyl nitrite and copper(II) chloride in acetonitrile at elevated temperatures to yield this compound .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of palladium-catalyzed coupling reactions. This method allows for the efficient production of variously substituted oxazoles, including this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorooxazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 2-chlorooxazole involves its reactivity towards nucleophiles and electrophiles. The chlorine atom at the second position makes it a good leaving group, facilitating substitution reactions. Additionally, its oxazole ring can participate in various coupling reactions, allowing for the formation of complex molecular structures .

Comparison with Similar Compounds

    2-Aminooxazole: Another derivative of oxazole with an amino group at the second position.

    2-Bromooxazole: Similar to 2-chlorooxazole but with a bromine atom instead of chlorine.

    2-Iodooxazole: Contains an iodine atom at the second position.

Uniqueness: this compound is unique due to its specific reactivity profile. The chlorine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. Compared to its bromine and iodine counterparts, this compound is often preferred for its cost-effectiveness and availability .

Properties

IUPAC Name

2-chloro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClNO/c4-3-5-1-2-6-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSXYKBHZZRYLLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70538547
Record name 2-Chloro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95458-77-8
Record name 2-Chloro-1,3-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70538547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-1,3-oxazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chlorooxazole
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Reactant of Route 3
2-Chlorooxazole
Reactant of Route 4
2-Chlorooxazole
Reactant of Route 5
2-Chlorooxazole
Reactant of Route 6
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Customer
Q & A

Q1: Why is 2-chlorooxazole a useful building block in organic synthesis?

A1: this compound derivatives, such as ethyl this compound-4-carboxylate, serve as versatile intermediates for synthesizing diversely substituted oxazoles. [, ] This is because the chlorine atom can be readily substituted with various groups through palladium-catalyzed coupling reactions like the Suzuki coupling. [, ] This approach allows for the late-stage diversification of the oxazole ring, which is advantageous in medicinal chemistry for exploring structure-activity relationships.

Q2: What types of substituted oxazoles can be synthesized from this compound derivatives?

A2: The research demonstrates the synthesis of 2,4-disubstituted, 2,5-disubstituted, and even 2,4,5-trisubstituted oxazoles starting from ethyl this compound-4-carboxylate. [] This highlights the versatility of this building block in accessing a range of substitution patterns on the oxazole core.

Q3: Which palladium-catalyzed reactions are effective for functionalizing this compound derivatives?

A3: The Suzuki coupling reaction has been successfully employed to introduce aryl and heteroaryl groups at both the 2- and 4-positions of the oxazole ring. [, ] For instance, 2-aryl-4-trifloyloxazoles readily undergo coupling with various boronic acids at the 4-position, while 4-aryl-2-chlorooxazoles can be coupled at the 2-position. []

Q4: Are there any challenges associated with using this compound derivatives in synthesis?

A4: Yes, certain reaction conditions require careful consideration. For instance, strong bases like potassium tert-butoxide (KOtBu) or sodium hydroxide (NaOH) can lead to the degradation of the this compound-4-trifloyl derivative, limiting the Suzuki coupling yields. [] This highlights the need for optimization with milder bases like sodium carbonate (Na2CO3) and potentially higher reaction temperatures, including microwave irradiation, to achieve good yields. [] Additionally, the synthesis of 2-trifloyl oxazoles, while possible, can lead to unstable intermediates, making them less practical for Suzuki couplings. []

Q5: What are the advantages of using microwave irradiation in these reactions?

A5: Microwave heating significantly accelerates the Suzuki coupling reaction rate, enabling completion within minutes instead of hours or days. [] This not only improves the overall efficiency of the synthesis but also allows for the use of lower catalyst loadings, potentially reducing costs and simplifying purification.

Q6: Are there any limitations to the types of boronic acids that can be coupled?

A6: The research demonstrates successful coupling with a variety of arylboronic acids, including those with electron-donating and electron-withdrawing substituents, as well as ortho-substituted and heteroaromatic boronic acids. [] This suggests broad tolerance and applicability of the method for diverse oxazole synthesis.

Q7: What are some potential applications of the synthesized substituted oxazoles?

A7: Substituted oxazoles are important heterocycles found in numerous biologically active compounds, including pharmaceuticals, agrochemicals, and natural products. [] The ability to readily synthesize a variety of substituted oxazoles using this compound derivatives as building blocks provides valuable tools for exploring new chemical space and developing new bioactive molecules.

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